1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione
Description
The compound 1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione (referred to here as Inarigivir; CAS: MFCD31727872) is a complex nucleoside analog with a phosphorothioate backbone . Its structure includes:
- A 6-aminopurine (adenine) base linked to a tetrahydrofuran (oxolane) sugar moiety.
- A phosphorothioate group with an isopropoxycarbonyloxymethyl sulfanyl substituent, enhancing metabolic stability and bioavailability.
- A 1,3-diazinane-2,4-dione ring system, which may contribute to its interaction with enzymatic targets.
Properties
Molecular Formula |
C26H38N7O12PS |
|---|---|
Molecular Weight |
703.7 g/mol |
IUPAC Name |
[[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethyl-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate |
InChI |
InChI=1S/C26H38N7O12PS/c1-5-15-20(21(39-4)24(44-15)32-7-6-17(35)31-25(32)36)45-46(38,47-12-40-26(37)42-13(2)3)41-9-16-14(34)8-18(43-16)33-11-30-19-22(27)28-10-29-23(19)33/h10-11,13-16,18,20-21,24,34H,5-9,12H2,1-4H3,(H2,27,28,29)(H,31,35,36)/t14-,15+,16-,18-,20+,21+,24+,46?/m0/s1 |
InChI Key |
VMDKICCZWKJSHV-OLTNJDQQSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)OC)OP(=O)(OC[C@H]3[C@H](C[C@H](O3)N4C=NC5=C(N=CN=C54)N)O)SCOC(=O)OC(C)C |
Canonical SMILES |
CCC1C(C(C(O1)N2CCC(=O)NC2=O)OC)OP(=O)(OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)SCOC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of inarigivir soproxil involves multiple steps, starting from the preparation of its core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of inarigivir soproxil.
Functional group introduction: Various functional groups are introduced through a series of reactions, including nucleophilic substitution, esterification, and phosphorylation.
Purification and isolation: The final compound is purified using techniques such as chromatography and crystallization to obtain inarigivir soproxil in its pure form
Industrial Production Methods
Industrial production of inarigivir soproxil follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:
Scaling up reactions: Reactions are scaled up using industrial reactors and optimized conditions to ensure high yield and purity.
Process optimization: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets industry standards
Chemical Reactions Analysis
Types of Reactions
Inarigivir soproxil undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert inarigivir soproxil into reduced forms with different properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include various derivatives of inarigivir soproxil with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Inarigivir soproxil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral agents and their mechanisms of action.
Biology: Investigated for its role in modulating innate immune responses and its effects on viral infections.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B virus infections and other viral diseases.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
Inarigivir soproxil exerts its effects by activating viral sensor proteins, such as retinoic acid-inducible gene I and nucleotide-binding oligomerization domain-containing protein 2. These proteins detect viral components and trigger interferon-mediated antiviral immune responses. The activation of these pathways leads to the production of antiviral cytokines and the inhibition of viral replication .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
Table 1: Structural Comparison of Inarigivir with Related Nucleoside Analogs
Key Observations:
- Phosphorothioate Backbone: Inarigivir’s phosphorothioate group differentiates it from classical nucleosides (e.g., adenosine) and enhances resistance to enzymatic degradation, a feature shared with antiviral prodrugs like Remdesivir .
- Adenine Modifications: The 6-aminopurine base is conserved across analogues, but substituents (e.g., methylsulfanyl in ) alter target specificity and binding affinity.
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Pharmacokinetic Properties of Inarigivir and Analogues
Key Findings:
- Inarigivir’s isopropoxycarbonyloxymethyl sulfanyl group improves oral bioavailability compared to unmodified phosphorothioates (e.g., ) .
- Aglaithioduline’s hydroxamic acid moiety confers high solubility but shorter half-life due to rapid renal clearance .
- Thioadenosine derivatives () exhibit poor pharmacokinetics, limiting therapeutic utility without prodrug formulations.
Computational Similarity Analysis
Structural similarity was assessed using Tanimoto coefficients () and Morgan fingerprints ():
- Inarigivir vs. Aglaithioduline: Tanimoto = 0.65–0.70 (moderate similarity; shared phosphate/heterocyclic motifs) .
- Inarigivir vs. 5'-thioadenosine derivatives: Tanimoto = 0.50–0.55 (low similarity; divergent backbone modifications) .
- Chemical Space Networking () clusters Inarigivir with phosphorothioate-containing antivirals (Tanimoto >0.5), distinct from HDAC inhibitors or methyltransferase antagonists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
